molecular formula C12H19N3O B6754102 5-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-propan-2-yl-1,2,4-oxadiazole

5-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-propan-2-yl-1,2,4-oxadiazole

Cat. No.: B6754102
M. Wt: 221.30 g/mol
InChI Key: DRPVBJGGFHOJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-propan-2-yl-1,2,4-oxadiazole is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential applications in antiviral and antibacterial therapies. The presence of the oxadiazole ring and the bicyclic hexane structure imparts unique chemical properties that make it a valuable intermediate in the synthesis of various pharmaceuticals.

Properties

IUPAC Name

5-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-propan-2-yl-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-7(2)10-13-11(16-14-10)15-5-8-9(6-15)12(8,3)4/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPVBJGGFHOJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)N2CC3C(C2)C3(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-propan-2-yl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis. This method has been shown to be efficient, yielding the desired bicyclic structure with high selectivity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The key challenge in industrial production is maintaining the selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-propan-2-yl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-propan-2-yl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-propan-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can disrupt viral replication or bacterial cell wall synthesis, leading to its antiviral and antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-propan-2-yl-1,2,4-oxadiazole lies in its combination of the bicyclic hexane and oxadiazole rings, which confer distinct chemical properties and biological activities. This makes it a valuable compound for developing new pharmaceuticals with enhanced efficacy and selectivity .

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